molecular formula C9H14O2 B8496786 2-Propylcyclohexane-1,3-dione

2-Propylcyclohexane-1,3-dione

Cat. No.: B8496786
M. Wt: 154.21 g/mol
InChI Key: UOPWEQCUGZFJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones It is characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a propyl group at the 2 position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often utilizes the hydrogenation method due to its efficiency and high yield. The process involves the use of resorcinol and sodium formate in water, with palladium on carbon as the catalyst .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, particularly at the ketone groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated cyclohexanediones.

Scientific Research Applications

2-Propylcyclohexane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Propylcyclohexane-1,3-dione is unique due to the presence of the propyl group, which can influence its reactivity and interaction with other molecules

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-propylcyclohexane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-2-4-7-8(10)5-3-6-9(7)11/h7H,2-6H2,1H3

InChI Key

UOPWEQCUGZFJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)CCCC1=O

Origin of Product

United States

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